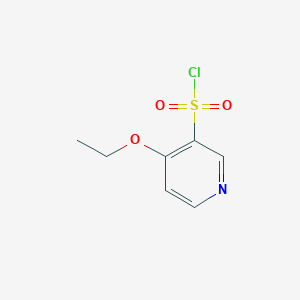![molecular formula C24H21ClFNO3 B1435715 (3R,4S)-1-(4-Chlorophenyl)-3-[(S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidine-2-one CAS No. 1700622-08-7](/img/structure/B1435715.png)
(3R,4S)-1-(4-Chlorophenyl)-3-[(S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidine-2-one
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure analysis of a compound involves understanding its features, function, structure, or evolution. This can be achieved through various methodologies such as sequence alignment and searches against biological databases .Chemical Reactions Analysis
The analysis of chemical reactions involves understanding the changes a compound undergoes during reactions with other substances. Machine learning-based models have been developed to classify enzymatic reactions, showing great advantages over costly and long-winded experimental verifications .Wissenschaftliche Forschungsanwendungen
Crystal Structure and Cholesterol Lowering Applications
- Ezetimibe's Crystal Structure : Ezetimibe, with the systematic name (3R,4S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one, has been studied for its crystal structure. The compound crystallizes in the space group P2(1)2(1)2(1) with a distinct molecular arrangement and hydrogen-bond architecture, contributing to its chemical stability and efficacy (Brüning, Alig, & Schmidt, 2010).
- Cholesterol Absorption Inhibition : Ezetimibe is primarily used to lower cholesterol levels by inhibiting cholesterol absorption in the human intestine. This action significantly reduces plasma cholesterol levels in various preclinical models of hypercholesterolemia (van Heek, Compton, & Davis, 2001).
Chemical Synthesis and Modifications
- Stereocontrol in Synthesis : The stereochemistry of azetidin-2-one derivatives, including those with a 3S, 4R configuration, is critical in their synthesis. The presence of chlorine substitution in the benzaldehyde component influences the stereochemistry of the final product, which is crucial for the biological activity of such compounds (Chuan-min, Ling-chun, & Peng-li, 2010).
- Reactivity with Lithium Aluminium Hydride : The reactivity of certain azetidin-2-ones with lithium aluminium hydride has been explored for synthesizing novel organic compounds, highlighting the versatility of these structures in synthetic organic chemistry (D’hooghe, Dekeukeleire, & de Kimpe, 2008).
Biological Transformations
- Fungal Biotransformation : Ezetimibe undergoes structural transformation when exposed to certain fungi like Beauvaria bassiana and Cunninghamella blakesleeana. These transformations showcase the fungi's ability to metabolize halogenated compounds and drugs that are targets of the UDP-Glucuronyl Transferase System (Pervaiz et al., 2014).
Antioxidant and Antimicrobial Properties
- Antioxidant Activity : Some azetidin-2-one derivatives have been synthesized and shown to exhibit moderate to significant antioxidant effects. These findings suggest potential uses of azetidin-2-one derivatives in therapeutic applications targeting oxidative stress (Nagavolu, Velusamy, Chechugari, & Yalavarthi, 2017).
- Antimicrobial Activity : Various azetidin-2-one derivatives have been synthesized and evaluated for their antimicrobial properties, showing promise as potential antibacterial and antifungal agents (Halve, Dubey, Bhadauria, Bhaskar, & Gaour, 2007).
Eigenschaften
IUPAC Name |
(3R,4S)-1-(4-chlorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClFNO3/c25-17-5-9-19(10-6-17)27-23(16-3-11-20(28)12-4-16)21(24(27)30)13-14-22(29)15-1-7-18(26)8-2-15/h1-12,21-23,28-29H,13-14H2/t21-,22+,23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTYXJALWXKWNJK-XPWALMASSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)Cl)CCC(C4=CC=C(C=C4)F)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H]2[C@H](C(=O)N2C3=CC=C(C=C3)Cl)CC[C@@H](C4=CC=C(C=C4)F)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101111572 | |
| Record name | (3R,4S)-1-(4-Chlorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-2-azetidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101111572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4S)-1-(4-Chlorophenyl)-3-[(S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidine-2-one | |
CAS RN |
1700622-08-7 | |
| Record name | (3R,4S)-1-(4-Chlorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-2-azetidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1700622-08-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3R,4S)-1-(4-Chlorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-2-azetidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101111572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



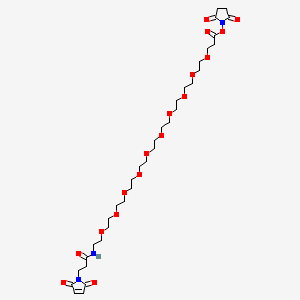
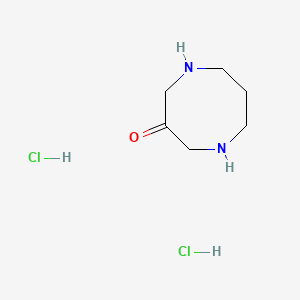
![[4-(Trifluoromethyl)piperidin-3-yl]methanol hydrochloride](/img/structure/B1435639.png)
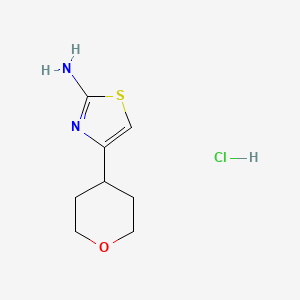

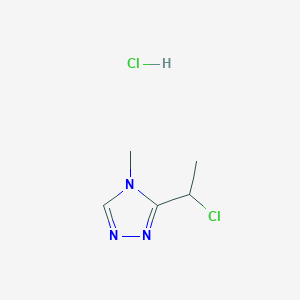
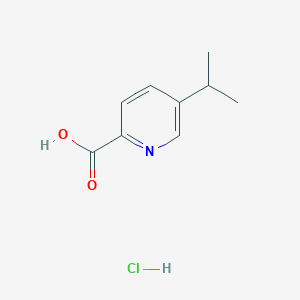


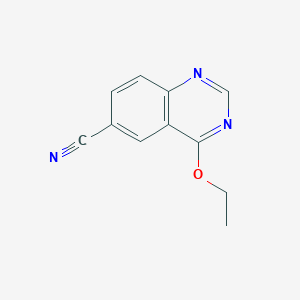
![2-Methoxy-4-azatricyclo[4.2.1.0^{3,7}]nonane hydrochloride](/img/structure/B1435650.png)
![[2-Methoxy-6-(trifluoromethoxy)phenyl]methanamine hydrochloride](/img/structure/B1435651.png)
![4-{[2-(Methylamino)ethoxy]methyl}benzonitrile hydrochloride](/img/structure/B1435652.png)
